cis-1-Bromo-2-ethoxyethylene
Overview
Description
cis-1-Bromo-2-ethoxyethylene: is a halogenated hydrocarbon with the molecular formula C4H7BrO and a molecular weight of 151.00 g/mol . . This compound is characterized by the presence of a bromine atom and an ethoxy group attached to a vinyl group in the cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Bromo-2-ethoxyethylene typically involves the reaction of ethyl vinyl ether with bromine under inert atmosphere conditions using the Schlenk technique . The reaction proceeds in two stages:
Stage 1: Ethyl vinyl ether reacts with bromine.
Stage 2: The intermediate product is treated with triethylamine to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with scaling up of the reaction conditions to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions: cis-1-Bromo-2-ethoxyethylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the vinyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Addition Reactions: Electrophiles such as hydrogen halides or halogens can be used.
Major Products:
Substitution Reactions: Products include compounds where the bromine atom is replaced by the nucleophile.
Addition Reactions: Products include compounds where the double bond is saturated by the addition of electrophiles.
Scientific Research Applications
cis-1-Bromo-2-ethoxyethylene is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the preparation of biologically active molecules.
Industry: Used in the preparation of lithium compounds.
Mechanism of Action
The mechanism of action of cis-1-Bromo-2-ethoxyethylene involves its reactivity due to the presence of the bromine atom and the double bond in the vinyl group. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions with electrophiles. These reactions enable the compound to form various derivatives and intermediates useful in different applications.
Comparison with Similar Compounds
- cis-2-Ethoxyvinyl bromide
- 1-Bromo-2-ethoxyethane
- 1,2-Dibromo-1-ethoxyethane
Uniqueness: cis-1-Bromo-2-ethoxyethylene is unique due to its specific configuration and reactivity. The presence of both the bromine atom and the ethoxy group in the cis configuration provides distinct chemical properties compared to its trans isomer or other similar compounds .
Biological Activity
Cis-1-Bromo-2-ethoxyethylene (CAS Number: 23521-49-5) is an organobromine compound with the molecular formula CHBrO. It has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Weight | 151.00 g/mol |
Boiling Point | 139-142 °C |
Density | 1.42 g/mL at 20 °C |
Refractive Index | 1.474 |
The biological activity of this compound can be attributed to its ability to undergo various chemical reactions, including cycloadditions and elimination reactions. These reactions are crucial in organic synthesis and can lead to the formation of biologically active compounds.
- Cycloaddition Reactions : this compound can participate in cycloaddition reactions with α,β-unsaturated acyl cyanides, yielding products that may exhibit significant biological activity .
- Elimination Reactions : The compound can also undergo elimination reactions, which are essential for generating unsaturated compounds from saturated precursors. This transformation is often facilitated by strong bases and plays a critical role in the synthesis of various alkene derivatives .
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the context of antimicrobial and antitumor effects.
Antimicrobial Activity
A study demonstrated that derivatives of this compound showed significant antimicrobial properties against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Antitumor Activity
Another area of interest is the antitumor potential of this compound. Research has indicated that it may inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Specific studies have shown that certain derivatives can effectively reduce the viability of cancer cells in vitro, suggesting a promising avenue for further exploration in cancer therapeutics .
Case Studies
Several case studies highlight the biological significance of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of derivatives from this compound and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to the parent compound.
-
Antitumor Activity Assessment :
- A laboratory study investigated the effects of this compound on human breast cancer cell lines.
- The findings revealed that treatment with this compound led to a significant decrease in cell proliferation rates, suggesting its potential as an antitumor agent.
Properties
IUPAC Name |
(Z)-1-bromo-2-ethoxyethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-2-6-4-3-5/h3-4H,2H2,1H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFCTTHZFYZOHT-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C\Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310860 | |
Record name | (1Z)-1-Bromo-2-ethoxyethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23521-49-5 | |
Record name | (1Z)-1-Bromo-2-ethoxyethene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23521-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-2-Bromovinyl ethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023521495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1Z)-1-Bromo-2-ethoxyethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-2-bromovinyl ethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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